2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid
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Overview
Description
2-(4-Oxo-1,3-diazaspiro[45]dec-1-en-2-yl)nicotinic acid is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid typically involves multi-step reactions. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction starting from 4-methoxycyclohexan-1-one . The process involves several steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The reaction conditions are generally mild, and the operations are straightforward, yielding good to excellent results in each step .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The optimization of reaction conditions and the use of cost-effective raw materials are crucial for industrial applications. The process may involve continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-8-{[2′,3′,4′-trifluoro-4-(trifluoromethyl)-2-biphenylyl]methyl}-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)benzoic acid .
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure.
Uniqueness
2-(4-Oxo-1,3-diazaspiro[45]dec-1-en-2-yl)nicotinic acid is unique due to its specific spirocyclic structure and the presence of both a diazaspiro and nicotinic acid moiety
Properties
CAS No. |
81510-54-5 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-(4-oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)9-5-4-8-15-10(9)11-16-13(20)14(17-11)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19)(H,16,17,20) |
InChI Key |
GPBAALKSADMLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=N2)C3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
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